3,4,5-三甲氧基-N-(3-(1-甲基-6-氧代-1,6-二氢吡哒嗪-3-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

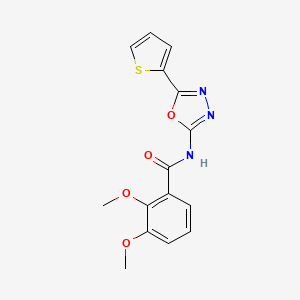

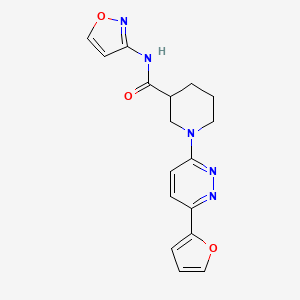

This compound is a benzamide derivative with three methoxy groups (-OCH3) attached to the benzene ring and a pyridazine ring attached to the amide nitrogen . Benzamides and pyridazines are both important classes of compounds in medicinal chemistry, often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzene ring with the three methoxy groups and the amide linkage to the pyridazine ring . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis. The methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, benzamides are solid at room temperature and have higher melting points than the corresponding carboxylic acids .科学研究应用

强心活性

涉及 6-苯基-4,5-二氢-3(2H)-吡哒嗪酮衍生物(与指定化合物同类)的研究,突出了它们作为强心剂的潜力。一项研究探讨了这些衍生物的合成和构效关系,证明了一些化合物具有显著的强心作用,与已知的强心药力伐门丹相比。这表明在开发用于心脏相关疾病的新型治疗剂方面具有潜在应用 (滕旺等,2008).

抗癌活性

另一个研究领域涉及 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的合成和评估,这些化合物被设计和合成用于针对各种癌细胞系的抗癌活性。结果表明,其中许多化合物表现出中等到优异的抗癌活性,表明在癌症治疗中具有潜在应用 (B. Ravinaik 等,2021).

靶向癌干细胞

对新型苯甲酰基-3,4-二氢嘧啶-2(1H)-酮/硫酮衍生物(包括具有三甲氧基取代基的衍生物)的进一步研究表明,它们对癌干细胞具有活性。一些化合物在体外表现出显着的抗增殖作用,并在动物模型中抑制肿瘤生长,表明它们可用于靶向癌干细胞进行癌症治疗 (M. A. Bhat 等,2016).

抗氧化特性

对新型噻唑衍生物(包括具有 3,4,5-三甲氧基取代基的衍生物)的研究已经确定了具有有效抗氧化活性的化合物。这些发现强调了此类衍生物在开发抗氧化剂中的重要性,抗氧化剂在预防氧化应激相关疾病中可以发挥至关重要的作用 (V. Jaishree 等,2012).

抗菌活性

对 1,4-苯并恶嗪类似物(包括由取代的伽马-氧代炔烃合成的类似物)的研究表明,它们对各种菌株具有杀菌活性,突出了类似化合物在抗菌治疗中的潜力 (Naveen Kadian 等,2012).

作用机制

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, proliferation, and survival .

Mode of Action

3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin polymerization, which is essential for cell division . By inhibiting these proteins, the compound disrupts the normal functioning of the cell, leading to cell death .

Biochemical Pathways

The action of 3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide affects several biochemical pathways. For example, by inhibiting tubulin, it disrupts the microtubule network, which is crucial for cell division . Similarly, by inhibiting Hsp90, it disrupts protein folding and degradation, leading to the accumulation of misfolded proteins and cellular stress .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of 3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is the inhibition of cell growth and proliferation, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of 3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can affect the compound’s stability .

安全和危害

未来方向

属性

IUPAC Name |

3,4,5-trimethoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-24-19(25)9-8-16(23-24)13-6-5-7-15(10-13)22-21(26)14-11-17(27-2)20(29-4)18(12-14)28-3/h5-12H,1-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRFNDCOLRLIJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2640449.png)

![2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2640450.png)

![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)

![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)

![N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2640458.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2640462.png)